

# Samotolisib Phase II Clinical Trials: A Comparative Analysis

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## Compound of Interest

Compound Name: Samotolisib

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This guide provides a comprehensive analysis of the phase II clinical trial outcomes for **Samotolisib**, a dual inhibitor of PI3K and mTOR. The performance of **Samotolisib** is compared with other PI3K/mTOR pathway inhibitors in similar patient populations, supported by experimental data and detailed methodologies.

## I. Samotolisib in Pediatric Patients with Solid Tumors Harboring PI3K/mTOR Pathway Alterations

The Pediatric MATCH APEC1621D phase II trial evaluated **Samotolisib** in children and young adults with relapsed or refractory solid tumors featuring alterations in the PI3K/mTOR pathway. [\[1\]\[2\]](#)

### Efficacy and Safety Data

**Samotolisib**, as a single agent, did not demonstrate objective responses in this patient population. The three-month progression-free survival (PFS) was 12%.[\[1\]\[2\]](#) In comparison, studies of other mTOR inhibitors like Everolimus in pediatric low-grade gliomas have shown disease stabilization. One phase II study of Everolimus in pediatric patients with recurrent/progressive low-grade glioma reported a 6-month PFS of 67.4%[\[3\]](#). Another study in pediatric ependymoma, however, showed no objective responses to Everolimus.[\[4\]\[5\]](#)

Table 1: Comparison of Phase II Trial Outcomes in Pediatric Solid Tumors

Drug	Trial	Patient Population	N	Objective Response Rate (ORR)	Progression-Free Survival (PFS)	Key Grade ≥3 Adverse Events
Samotolisib	APEC1621D	Relapsed/refractory solid tumors with PI3K/mTOR alterations	17	0%	12% at 3 months	Mucositis, Pneumonitis, Hypokalemia, Decreased lymphocyte count[1][6]
Everolimus	PNOC001	Recurrent/progressive pediatric low-grade glioma	65	Not the primary endpoint	67.4% at 6 months	Hypertriglyceridemia[3]
Everolimus	NCT02155920	Recurrent/progressive pediatric ependymoma	11	0%	Median of 2 cycles to progression	Pneumonia [4][5]

## II. Samotolisib in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

A phase Ib/II trial (NCT02407054) assessed the efficacy and safety of **Samotolisib** in combination with the androgen receptor inhibitor enzalutamide in patients with mCRPC who had progressed on abiraterone.[7][8]

### Efficacy and Safety Data

The combination of **Samotolisib** and enzalutamide demonstrated a statistically significant improvement in progression-free survival (PFS) and radiographic progression-free survival (rPFS) compared to placebo with enzalutamide.[7][8] Other PI3K/mTOR inhibitors have been

tested in mCRPC with limited success as monotherapies. For instance, a phase II trial of the dual mTOR inhibitor MLN0128 showed limited clinical efficacy, with most patients discontinuing due to toxicity or progression.[9] Similarly, a phase II study of Temsirolimus was terminated early due to a lack of efficacy.[10][11][12]

Table 2: Comparison of Phase II Trial Outcomes in mCRPC

Drug Combination / Monotherapy	Trial	Patient Population	N	Median PFS	Median rPFS	Key Grade ≥3 Adverse Events
Samotolisib + Enzalutamide	NCT02407054	mCRPC post-abiraterone	129 (Phase II)	3.8 months	10.2 months	Not explicitly detailed in provided abstracts[7][8]
Placebo + Enzalutamide	NCT02407054	mCRPC post-abiraterone	(in control arm)	2.8 months	5.5 months	Not explicitly detailed in provided abstracts[7][8]
MLN0128	NCT02091531	mCRPC post-abiraterone and/or enzalutamide	9	Not reported (11% PFS at 6 months)	Not Reported	Dyspnea, Rash, Fatigue, Oral mucositis, Diarrhea[13]
Temsirolimus	NCT00887640	Chemorefractory mCRPC	11	1.9 months	Not Reported	Fatigue, Anemia, Stomatitis, Hypokalemia, Weakness, Hyperglycemia, Hypophosphatemia, CNS

hemorrhag  
e[10][11]  
[12]

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### III. Experimental Protocols

The following section details the methodologies for the key experiments cited in the **Samotolisib** phase II trials.

#### Tumor Response Evaluation

- RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): This standardized method was used to assess changes in tumor burden in the pediatric solid tumor trial.
  - Measurable Lesions: Lesions that can be accurately measured in at least one dimension, with the longest diameter being  $\geq 10$  mm by CT scan or  $\geq 20$  mm by chest X-ray.
  - Target Lesions: Up to a maximum of 5 measurable lesions in total (and a maximum of 2 per organ) are selected for tracking. The sum of the longest diameters (SLD) of these lesions is calculated.
  - Response Criteria:
    - Complete Response (CR): Disappearance of all target lesions.
    - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
    - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
    - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- PCWG2 (Prostate Cancer Clinical Trials Working Group 2) Criteria: These criteria were utilized to assess progression in the mCRPC trial.

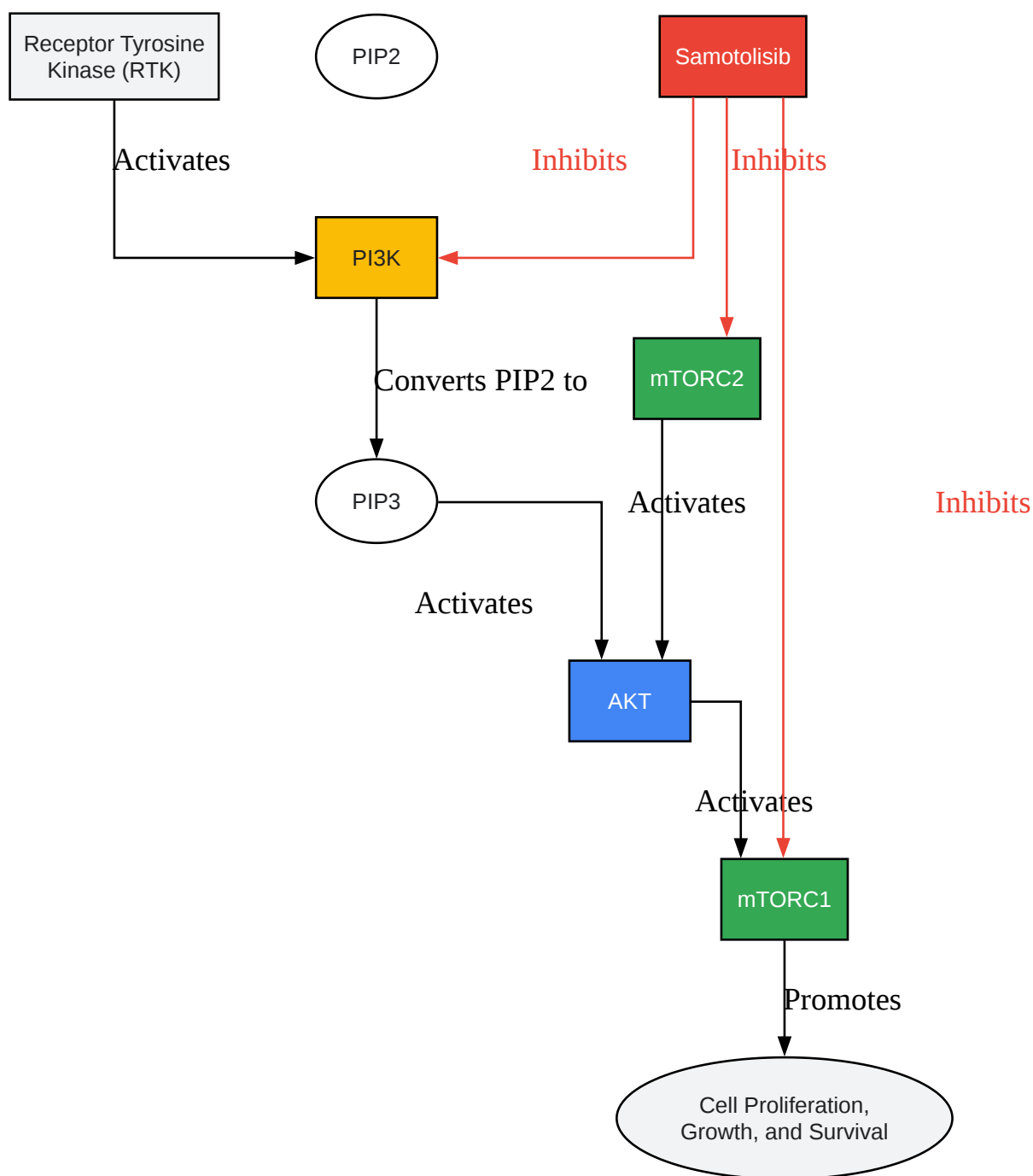
- Radiographic Progression: The appearance of two or more new bone lesions on a bone scan or a soft tissue lesion progression as defined by RECIST.
- PSA Progression: A 25% or greater increase from the nadir (lowest value), with an absolute increase of at least 2 ng/mL, confirmed by a second value at least 3 weeks later.
- Symptomatic Progression: Worsening of cancer-related symptoms, such as pain.

## Adverse Event Grading

- CTCAE (Common Terminology Criteria for Adverse Events): Adverse events were graded using the NCI's CTCAE. This system provides a standardized classification of the severity of adverse events.
  - Grade 1: Mild; asymptomatic or mild symptoms.
  - Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
  - Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
  - Grade 4: Life-threatening consequences; urgent intervention indicated.
  - Grade 5: Death related to the adverse event.

## IV. Visualizations

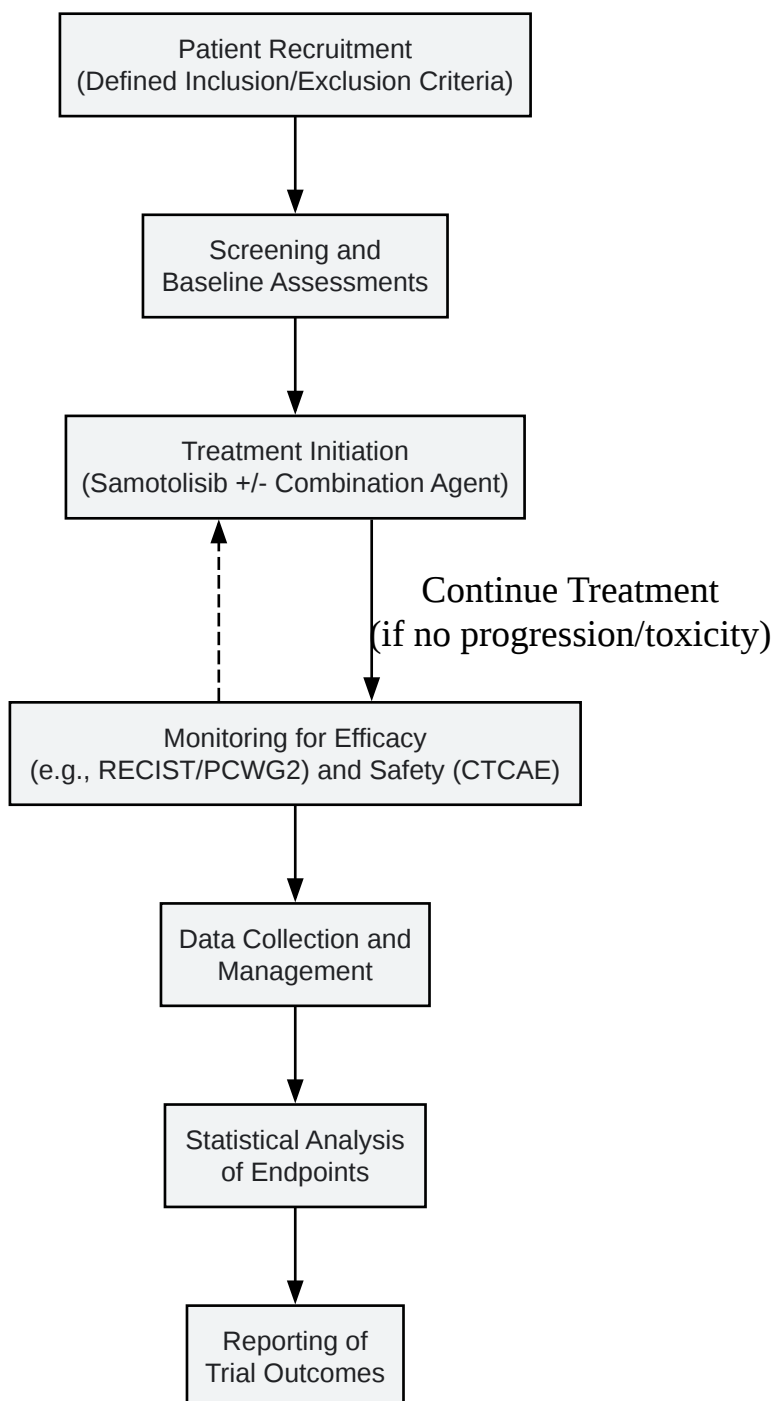
### Signaling Pathway



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Caption: PI3K/mTOR signaling pathway and the inhibitory action of **Samotolisib**.

## Experimental Workflow



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